molecular formula C16H23NO3 B6645765 [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone

[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone

Cat. No. B6645765
M. Wt: 277.36 g/mol
InChI Key: ILBZJNZLLKFFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HCP, and it is a member of the pyrrolidine family of compounds. HCP has been shown to have a variety of interesting properties, including its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

The mechanism of action of HCP is not fully understood, but it is believed to involve the modulation of the activity of the CB1 receptor. This receptor is a member of the G protein-coupled receptor family, and it is involved in the regulation of a variety of physiological processes. HCP has been shown to bind to the CB1 receptor with high affinity, and it is believed to act as a partial agonist of this receptor.
Biochemical and Physiological Effects:
HCP has been shown to have a variety of biochemical and physiological effects, particularly in relation to its interaction with the CB1 receptor. Some of the effects that have been observed include the modulation of appetite, pain sensation, and mood. HCP has also been shown to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of HCP is its ability to modulate the activity of the CB1 receptor with high selectivity and affinity. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of HCP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on HCP. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another potential direction is the investigation of the role that HCP plays in the regulation of other receptors and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of HCP and its potential applications in the treatment of various conditions.

Synthesis Methods

The synthesis of HCP involves several steps, including the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This is followed by a reaction with pyrrolidine to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 5-methylfuran-3-carboxylic acid chloride to form the desired product.

Scientific Research Applications

HCP has been the subject of a number of scientific studies, particularly in the field of neuroscience. One area of research that has received a lot of attention is the role that HCP plays in modulating the activity of certain receptors in the brain. Specifically, HCP has been shown to interact with the CB1 receptor, which is involved in the regulation of a variety of physiological processes, including appetite, pain sensation, and mood.

properties

IUPAC Name

[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-9-12(10-20-11)16(19)17-8-4-6-14(17)13-5-2-3-7-15(13)18/h9-10,13-15,18H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZJNZLLKFFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)N2CCCC2C3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.